

A Spectroscopic Comparison of Cyclobutanecarboxaldehyde and Its Precursors

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Compound of Interest

Compound Name: **Cyclobutanecarboxaldehyde**

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In the landscape of organic synthesis, cyclobutane derivatives serve as versatile building blocks for a myriad of complex molecules, finding applications in pharmaceuticals and agrochemicals.^{[1][2][3]} A key member of this class is **Cyclobutanecarboxaldehyde**, a reactive intermediate readily synthesized from precursors such as Cyclobutanemethanol and Cyclobutanecarboxylic acid.^[1] Understanding the distinct spectroscopic signatures of these compounds is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the spectroscopic properties of **Cyclobutanecarboxaldehyde** and its common precursors, supported by experimental data and detailed methodologies.

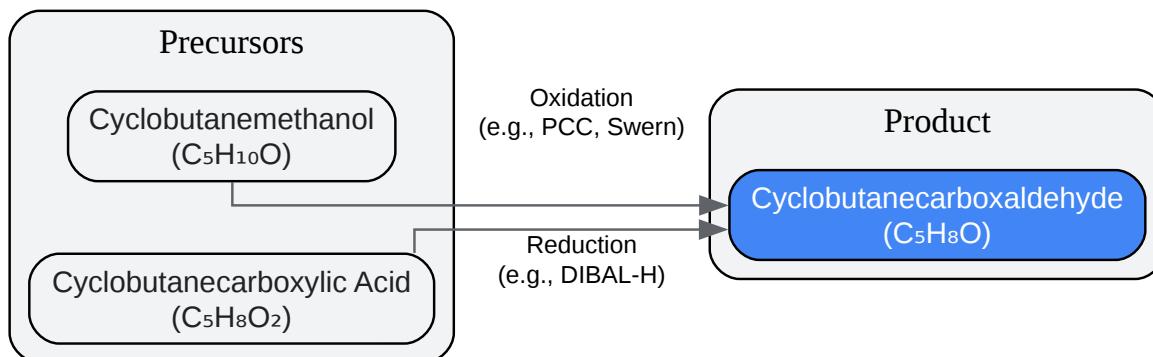
Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for **Cyclobutanecarboxaldehyde**, Cyclobutanemethanol, and Cyclobutanecarboxylic acid, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Compound	Molecular Formula	Molecular Weight (g/mol)	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	IR (cm ⁻¹)	Mass Spectrum (m/z)
Cyclobutanecarboxaldehyde	C ₅ H ₈ O	84.12[1][4] [5]	9.8 (s, 1H, -CHO), 3.2 (m, 1H), 2.4-1.8 (m, 6H)[6]	204.5 (-CHO), 45.9, 24.8, 18.2	~1730 (C=O stretch)[7], 2720 & 2820 (aldehyde C-H stretch)[7]	84 (M+), 55, 41
Cyclobutanemethanol	C ₅ H ₁₀ O	86.13[8]	3.6 (d, 2H, -CH ₂ OH), 2.6 (m, 1H), 2.1-1.6 (m, 6H), 1.5 (s, 1H, -OH)	68.2 (-CH ₂ OH), 38.9, 25.1, 18.6	~3300 (broad, O-H stretch), 2940 (C-H stretch)	86 (M+), 68, 57, 41[9]
Cyclobutanecarboxylic acid	C ₅ H ₈ O ₂	100.12[10] [11]	11.6 (s, 1H, -COOH), 3.2 (m, 1H), 2.4-1.8 (m, 6H)[12][13]	182.1 (-COOH), 40.8, 25.3, 18.4[14] [15]	~3000 (broad, O-H stretch), ~1700 (C=O stretch)[10]	100 (M+), 82, 55, 41

Synthetic Pathway

Cyclobutanecarboxaldehyde can be synthesized from either Cyclobutanemethanol via oxidation or from Cyclobutanecarboxylic acid through reduction. The most common laboratory and industrial preparations often involve the oxidation of the corresponding alcohol.



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Synthetic routes to **Cyclobutanecarboxaldehyde**.

Experimental Protocols

Detailed experimental procedures for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to cover a range of -1 to 13 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - Set the spectral width to cover a range of 0 to 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

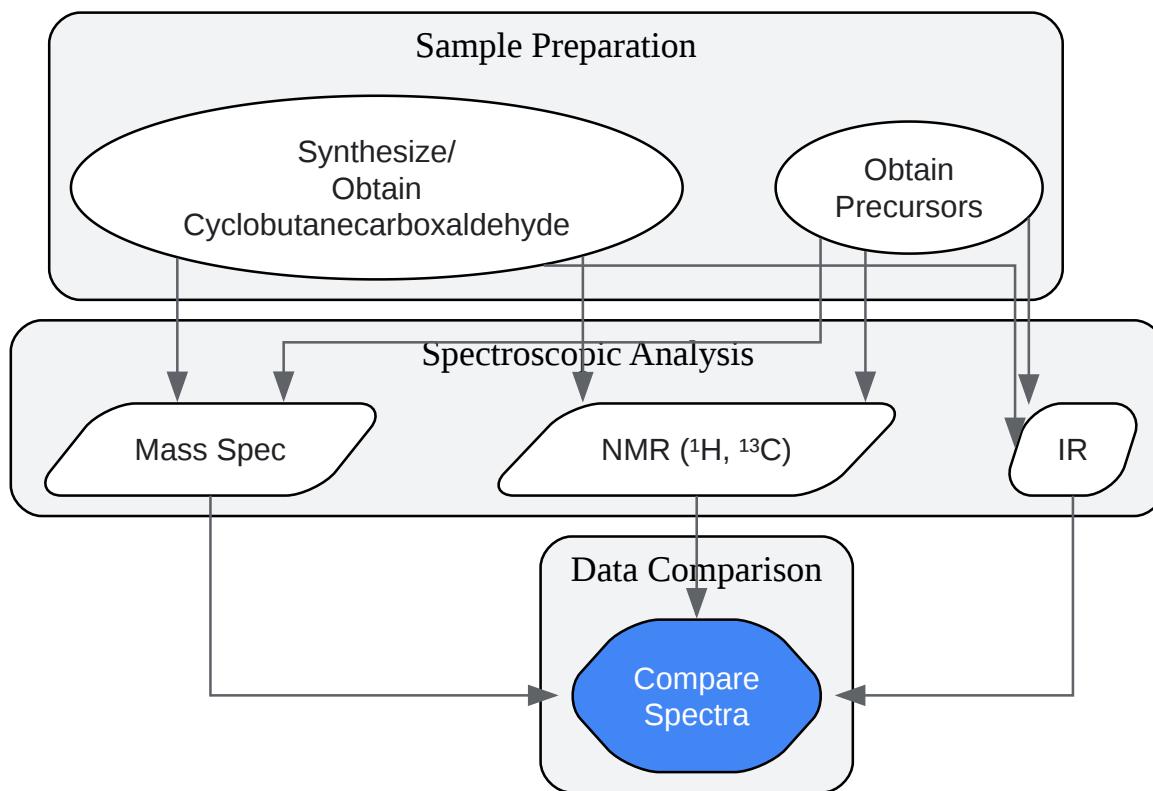
- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
 - Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add a sufficient number of scans (typically 16-32) to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
- Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Instrumentation: Acquire spectra using a mass spectrometer (e.g., quadrupole, time-of-flight).
- Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 30-200).
- Data Analysis: Identify the molecular ion peak (M^+) and analyze the fragmentation pattern to confirm the structure.

Spectroscopic Comparison Workflow

The general workflow for a comparative spectroscopic analysis of **Cyclobutanecarboxaldehyde** and its precursors is depicted below.



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